molecular formula C9H10N4O2 B6287910 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737207-65-5

6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

Cat. No. B6287910
CAS RN: 2737207-65-5
M. Wt: 206.20 g/mol
InChI Key: FWUSTFUFRDXXPC-UHFFFAOYSA-N
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Description

“6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide” is a chemical compound. Imidazopyridine, which is part of this compound, is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo [1,2- a ]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .


Chemical Reactions Analysis

Imidazopyridine can undergo various chemical reactions. For instance, it can be involved in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Safety and Hazards

Imidazopyridine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-6-2-3-8-11-4-7(9(14)12-10)13(8)5-6/h2-5H,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSTFUFRDXXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)NN)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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